4-Etenilpiridin-2-amina

Descripción general

Descripción

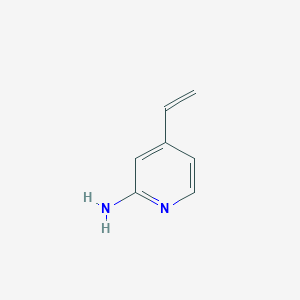

4-Ethenylpyridin-2-amine is a chemical compound with the molecular formula C7H8N2. It is known for its unique structure, which includes a pyridine ring substituted with an ethenyl group at the fourth position and an amino group at the second position. This compound has garnered attention in various scientific fields due to its versatile applications and interesting chemical properties.

Aplicaciones Científicas De Investigación

4-Ethenylpyridin-2-amine, a compound with the chemical formula C_7H_8N_2, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores the diverse applications of 4-Ethenylpyridin-2-amine, focusing on its roles in medicinal chemistry, materials science, and environmental applications.

Antimicrobial Activity

One of the most notable applications of 4-Ethenylpyridin-2-amine is its antimicrobial properties . Research indicates that this compound exhibits significant activity against various bacterial strains. A study highlighted that derivatives of pyridine compounds, including 4-Ethenylpyridin-2-amine, were evaluated for their antimicrobial efficacy. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents.

Cancer Research

4-Ethenylpyridin-2-amine has also been investigated for its anticancer properties . Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell proliferation and survival. Further research is needed to elucidate specific targets and pathways involved.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of 4-Ethenylpyridin-2-amine. It has been suggested that the compound may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings warrant further investigation into its efficacy and safety in clinical settings.

Polymer Chemistry

In materials science, 4-Ethenylpyridin-2-amine serves as a useful monomer for synthesizing functional polymers . Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing their properties such as thermal stability and mechanical strength. These polymers can find applications in coatings, adhesives, and composite materials.

Sensor Development

The unique electronic properties of 4-Ethenylpyridin-2-amine make it suitable for developing chemical sensors . Its incorporation into sensor devices can enhance sensitivity and selectivity towards specific analytes, including gases and biomolecules. Research is ongoing to optimize sensor designs utilizing this compound for environmental monitoring and medical diagnostics.

Carbon Capture Technologies

4-Ethenylpyridin-2-amine has been explored as a potential component in carbon capture technologies . Its amine functionality allows it to interact with carbon dioxide (CO_2), making it a candidate for developing sorbents aimed at reducing atmospheric CO_2 levels. Studies have shown that amine-based materials can effectively capture CO_2 from dilute sources, contributing to efforts in mitigating climate change .

Wastewater Treatment

The compound's reactivity also positions it as a potential agent in wastewater treatment processes . Its ability to form complexes with heavy metals could facilitate the removal of toxic substances from industrial effluents. This application is particularly relevant in regions facing challenges related to water pollution.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylpyridin-2-amine typically involves the reaction of 2-aminopyridine with acetylene or its derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where 2-aminopyridine is reacted with vinyl halides in the presence of a palladium catalyst and a base.

Industrial Production Methods: In industrial settings, the production of 4-Ethenylpyridin-2-amine may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethenylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 4-ethylpyridin-2-amine.

Substitution: Formation of various substituted pyridines depending on the reagents used.

Mecanismo De Acción

The mechanism of action of 4-Ethenylpyridin-2-amine involves its interaction with specific molecular targets. One notable target is the voltage-dependent potassium channels, where the compound acts as a blocker, affecting the flow of potassium ions across cell membranes. This modulation of ion channels can influence various physiological processes and has potential therapeutic implications.

Comparación Con Compuestos Similares

4-Vinylpyridine: Similar structure but lacks the amino group.

2-Aminopyridine: Lacks the ethenyl group but shares the amino substitution on the pyridine ring.

4-Ethylpyridin-2-amine: Similar structure with an ethyl group instead of an ethenyl group.

Uniqueness: 4-Ethenylpyridin-2-amine is unique due to the presence of both the ethenyl and amino groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

4-Ethenylpyridin-2-amine, a derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features an amine functional group, which is known for contributing to various pharmacological properties. This article will explore the biological activity of 4-Ethenylpyridin-2-amine, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

4-Ethenylpyridin-2-amine can be synthesized through various methods, including the reaction of pyridine derivatives with ethylene or other vinyl compounds. The synthesis often involves straightforward organic reactions that yield high purity and good yields. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research indicates that 4-Ethenylpyridin-2-amine exhibits significant antimicrobial properties. A study evaluated several pyridine derivatives for their antibacterial activity against various pathogens. The results demonstrated that compounds with an amine group, including 4-Ethenylpyridin-2-amine, showed notable inhibition against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-Ethenylpyridin-2-amine

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific pathways associated with cell proliferation and survival.

Case Study:

A recent study assessed the cytotoxic effects of 4-Ethenylpyridin-2-amine on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound led to a decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

Table 2: Cytotoxic Effects on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

3. Neuroprotective Effects

Emerging evidence suggests that 4-Ethenylpyridin-2-amine may possess neuroprotective properties. A study utilizing a neurotoxin model indicated that this compound could mitigate neuronal death and improve cognitive function in animal models.

Mechanism of Action:

The neuroprotective effects are hypothesized to be mediated through the modulation of oxidative stress pathways and enhancement of neurotrophic factors.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 4-Ethenylpyridin-2-amine is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound is rapidly absorbed and has a moderate half-life, indicating potential for effective dosing regimens.

Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully elucidate its safety profile in long-term use.

Propiedades

IUPAC Name |

4-ethenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZWHTBQKJXGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.